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Compound of Interest

Compound Name: 5-Bromo-2-methylpyrimidin-4-OL

Cat. No.: B156621

The initial and most crucial step in any theoretical study is to determine the most stable three-
dimensional conformation of the molecule. This is achieved through geometry optimization, a
process that calculates the electronic energy of the molecule at various atomic arrangements to
find the structure with the minimum potential energy.[3]

For 5-Bromo-2-methylpyrimidin-4-ol (CsHsBrN20), Density Functional Theory (DFT) is the
method of choice due to its excellent balance of computational cost and accuracy.[4] The
B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, combined with a robust basis set such
as 6-311++G(d,p), provides a reliable level of theory for calculating the geometric parameters
of organic molecules containing heteroatoms and halogens.[5][6] The optimized structure
serves as the foundational input for all subsequent calculations, including vibrational
frequencies, electronic properties, and spectroscopic predictions.

Workflow for Geometry Optimization
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Caption: Workflow for Molecular Geometry Optimization.

Table 1: Predicted Geometric Parameters for 5-Bromo-2-methylpyrimidin-4-ol (Hypothetical
Data)
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Parameter Bond/Angle

Bond Length C5-Br

Calculated Value

1.89 A

Significance

The C-Br bond is a
key site for
potential cross-
coupling reactions.

C4-0

1.25A

Indicates significant
double-bond
character, typical of a
pyrimidinone

tautomer.

N1-H

1.01 A

Represents the
protonated nitrogen in
the stable tautomeric
form.

C2-C(CHs)

150 A

Standard single bond
length for a methyl
group attached to an

aromatic ring.

Bond Angle C4-C5-Br

118.5°

Shows the steric
influence of the
bromine atom on the

pyrimidine ring.

C5-C4-0

125.0°

Reflects the sp?
hybridization of the

carbon atom.

| | C6-N1-C2 | 121.0° | Ring angle indicative of the pyrimidine core structure. |

Spectroscopic Characterization: A Theoretical-

Experimental Correlation

A key validation of any theoretical model is its ability to reproduce experimental data. By

calculating spectroscopic properties, we can confirm that the optimized geometry accurately
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represents the real-world molecule.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Theoretical vibrational frequency analysis, performed at the same DFT level as the
optimization, predicts the infrared and Raman spectra. The calculated frequencies are typically
scaled by an empirical factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and basis set
deficiencies.[3] This analysis allows for the unambiguous assignment of vibrational modes
observed in experimental spectra.[7][8]

Table 2: Key Calculated Vibrational Frequencies (Hypothetical Data)

Wavenumber (cm2,

Vibrational Mode Description
Scaled)

N-H stretching vibration,

characteristic of the
3450 V(N-H) s -
pyrimidinol/pyrimidinone

tautomer.

Carbonyl stretching, a strong
1680 v(C=0) indicator of the pyrimidin-4-one
form.

Ring stretching vibrations of
1580 v(C=C), v(C=N) -
the pyrimidine core.

| 750 | v(C-Br) | Carbon-Bromine stretching mode. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is a reliable quantum chemical
approach for predicting the *H and 3C NMR chemical shifts of a molecule.[5][6] Calculations
are often performed in a simulated solvent (e.g., DMSO using the PCM model) to better match
experimental conditions. Comparing the calculated shifts to experimental data provides critical
validation of the molecule's electronic structure.[9]

Electronic Spectroscopy (UV-Vis)
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Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and
corresponding oscillator strengths, which simulate the UV-Visible absorption spectrum.[6] This
analysis helps identify the principal molecular orbitals involved in the electronic excitations,
such as n - 1* or 1t — 1* transitions, and predicts the maximum absorption wavelength
(A_max).[3]

Quantum Chemical Descriptors: Probing Reactivity
and Stability

With a validated molecular structure, we can compute a range of quantum chemical descriptors
that illuminate the molecule's electronic behavior.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular
Orbital (LUMO) are the key orbitals involved in chemical reactions.

« HOMO: Represents the ability to donate an electron. A higher HOMO energy indicates a
better electron donor.

o LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better
electron acceptor.

e HOMO-LUMO Energy Gap (AE): The energy difference between the HOMO and LUMO is a
crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity
and lower kinetic stability.[2]

Energy

LUMO
(Lowest Unoccupied MO) (Highest Occupied MO)
Accepts Electrons Donates Electrons

- HOMO
Excitation AE = E_LUMO - E_HOMO

(Reactivity Indicator)
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Caption: Frontier Molecular Orbital (HOMO-LUMO) Energy Gap.

Table 3: Global Reactivity Descriptors (Hypothetical Data)

Calculated Value

Parameter Formula Interpretation
(eV)
Electron-donating
E(HOMO) - -6.5 .
capacity.
Electron-accepting
E(LUMO) -1.2 _
capacity.
High value suggests
Energy Gap (AE) E(LUMO) - E(HOMO) 5.3 o -
good kinetic stability.
o ) Energy required to
lonization Potential (1) -E(HOMO) 6.5
remove an electron.
o Energy released when
Electron Affinity (A) -E(LUMO) 1.2 o
gaining an electron.
o Tendency to attract
Electronegativity (X) (I1+A)/2 3.85

electrons.

| Chemical Hardness (n) | (I - A) / 2 | 2.65 | Resistance to change in electron distribution. |

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the molecule's surface, which is

invaluable for identifying reactive sites.[3][10]

o Red/Yellow Regions: Indicate negative potential (electron-rich), corresponding to sites

susceptible to electrophilic attack. For 5-Bromo-2-methylpyrimidin-4-ol, these would be

located around the oxygen and nitrogen atoms.

» Blue Regions: Indicate positive potential (electron-poor), corresponding to sites for

nucleophilic attack. These are typically found around hydrogen atoms, particularly the N-H

proton.[11]
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Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of charge distribution and intramolecular interactions.
It quantifies charge delocalization from filled "donor" orbitals to empty "acceptor” orbitals,
revealing hyperconjugative interactions that contribute to molecular stability.[6] The stabilization
energy (E(2)) associated with these interactions is a key output, highlighting significant
electronic effects within the molecule.[12]

Molecular Docking: Predicting Biological Activity

Molecular docking is a computational technique that predicts the preferred orientation of a
ligand when bound to a protein target.[1] This is a cornerstone of in-silico drug design, allowing
for the screening of compounds against known biological targets and providing hypotheses
about their mechanism of action.[13] Given the prevalence of pyrimidine derivatives as kinase
inhibitors and antimicrobial agents, a hypothetical docking study could target a relevant protein,
such as a Cyclin-Dependent Kinase (for anticancer activity) or Dihydrofolate Reductase (for
antibacterial activity).[14][15][16]

Methodology for Molecular Docking

o Target Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data
Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and
assigning charges.

o Ligand Preparation: Use the DFT-optimized structure of 5-Bromo-2-methylpyrimidin-4-ol.
Assign charges and define rotatable bonds.

o Grid Generation: Define the binding site (active site) on the protein where the docking
calculations will be performed.

e Docking Simulation: Run the docking algorithm (e.g., using AutoDock Vina) to generate
multiple binding poses of the ligand within the active site.

e Analysis: Score the poses based on binding affinity (e.g., in kcal/mol). Analyze the best-
scoring pose to identify key intermolecular interactions, such as hydrogen bonds,
hydrophobic interactions, and halogen bonds, with the protein's amino acid residues.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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